2-Amino-5-hydroxypyridine

Organic Synthesis Process Chemistry Heterocyclic Chemistry

This specific 2-amino-5-hydroxy regioisomer is uniquely validated as an antioxidant in human LDL (Pratt et al., J. Am. Chem. Soc.) and as an analytical probe for TNF-α. Unlike other aminohydroxypyridines, its melting point (116–117°C) enables rapid identity verification. The patented CN105175321A route (77–78% yield) ensures consistent commercial supply for medicinal chemistry, particularly hypertension and renal agonist programs. The hydrochloride salt (CAS 856965-37-2) is recommended for aqueous biological assays.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 55717-46-9
Cat. No. B112774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-hydroxypyridine
CAS55717-46-9
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1O)N
InChIInChI=1S/C5H6N2O/c6-5-2-1-4(8)3-7-5/h1-3,8H,(H2,6,7)
InChIKeyZTWYBFHLUJUUDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-hydroxypyridine CAS 55717-46-9: A Substituted Pyridine for Biochemical Research and Pharmaceutical Intermediates


2-Amino-5-hydroxypyridine (also known as 6-aminopyridin-3-ol) is a substituted pyridine with the molecular formula C₅H₆N₂O and a molecular weight of 110.11 g/mol . The compound exists as a light yellow crystalline solid at room temperature, with a melting point of 116–117 °C [1]. It features both an amino group at the 2-position and a hydroxyl group at the 5-position on the pyridine ring, a substitution pattern that confers distinct physicochemical properties and reactivity compared to regioisomeric aminohydroxypyridines [2]. As a heterocyclic building block, it serves as an intermediate in pharmaceutical synthesis and has been specifically cited as an efficient antioxidant in human low-density lipoproteins [1].

Why 2-Amino-5-hydroxypyridine Cannot Be Interchanged with Other Aminohydroxypyridine Isomers in Research and Synthesis


Aminohydroxypyridines with the same molecular formula but different substitution patterns (e.g., 2-amino-3-hydroxypyridine, 5-amino-2-hydroxypyridine) exhibit markedly divergent physicochemical properties, reactivity profiles, and biological behaviors due to the distinct positioning of electron-donating amino and hydroxyl groups on the pyridine ring . The 2-amino-5-hydroxy substitution pattern results in a unique electronic distribution that influences both nucleophilicity and hydrogen-bonding capacity, directly affecting performance in downstream synthetic transformations and biological assays [1]. Furthermore, synthetic routes to 2-amino-5-hydroxypyridine have historically been challenged by low yields and hazardous reagents, making reliable access to the authentic compound critical for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 2-Amino-5-hydroxypyridine CAS 55717-46-9


Synthesis Route Comparison: Improved Yield and Safety Profile Over Traditional Methods

The patented CN105175321A synthesis method for 2-amino-5-hydroxypyridine achieves a total yield of 77–78% across three steps, representing a substantial improvement over traditional diazotization methods which suffer from hazardous operation and poor scalability [1]. Unlike alternative halogen-substitution routes that require high-pressure reaction conditions and suffer from very low separation yields, this method employs a protection-substitution-deprotection sequence at ambient or moderate temperatures [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Melting Point Differentiation: 2-Amino-5-hydroxypyridine vs. 5-Amino-2-hydroxypyridine Isomer

The 2-amino-5-hydroxypyridine isomer exhibits a melting point of 116–117 °C (recrystallized from methanol/benzene) [1]. In contrast, the regioisomer 5-amino-2-hydroxypyridine (CAS 33630-94-3) has a reported melting point of approximately 180 °C with decomposition [2]. This Δ ~63 °C difference provides a definitive analytical handle for identity confirmation and purity assessment.

Analytical Chemistry Quality Control Physical Characterization

Ionization State Differentiation: pKa Comparison with Isomeric Aminohydroxypyridines

The predicted pKa of 2-amino-5-hydroxypyridine is 10.47 ± 0.10, reflecting the acidity of the phenolic hydroxyl group in the specific 2-amino-5-hydroxy electronic environment [1]. For comparison, the regioisomer 2-amino-3-hydroxypyridine (CAS 16867-03-1) has a reported melting point of 168–172 °C, indicating a fundamentally different crystalline packing arrangement driven by distinct intermolecular hydrogen-bonding patterns that arise from the altered positioning of donor/acceptor groups .

Medicinal Chemistry ADME Properties Physicochemical Profiling

Biological Activity: LDL Antioxidant Application with Defined Reference Source

2-Amino-5-hydroxypyridine has been specifically cited in the peer-reviewed literature (Pratt, D.A. et al., J. Am. Chem. Soc.) as an efficient antioxidant in human low-density lipoproteins (LDL) . This application is distinct from general antioxidant claims for pyridine derivatives and is tied to the compound's specific 2-amino-5-hydroxy substitution pattern, which enables the compound to function as a radical-trapping antioxidant in lipid environments [1].

Biochemistry Cardiovascular Research Lipid Oxidation

Commercial Availability and Procurement Profile: Free Base vs. Hydrochloride Salt Forms

2-Amino-5-hydroxypyridine is commercially available both as the free base (CAS 55717-46-9, typical purity ≥95% at pricing ~$23.90 per gram ) and as the hydrochloride salt (CAS 856965-37-2, ≥96% purity at ~$117.90 per 5 grams ). This dual-form availability offers procurement flexibility: the free base provides higher atom economy for further synthetic derivatization, while the hydrochloride salt offers enhanced aqueous solubility and stability for biological assay applications . By contrast, the regioisomer 5-amino-2-hydroxypyridine is typically supplied only as the free base with a different purity specification (97%) and distinct storage requirements (refrigerated) .

Chemical Procurement Reagent Sourcing Supply Chain

Recommended Application Scenarios for 2-Amino-5-hydroxypyridine Based on Quantitative Differentiation Evidence


Cardiovascular Research: LDL Oxidation and Antioxidant Studies

2-Amino-5-hydroxypyridine is specifically cited in the peer-reviewed literature (Pratt, D.A. et al., J. Am. Chem. Soc.) as an efficient antioxidant in human low-density lipoproteins [1]. Researchers investigating lipid peroxidation, atherosclerosis mechanisms, or antioxidant interventions in cardiovascular disease models should prioritize this compound over generic aminohydroxypyridine isomers, as the literature-supported application is tied specifically to the 2-amino-5-hydroxy substitution pattern. The hydrochloride salt form (CAS 856965-37-2) is recommended for aqueous biological assays due to enhanced solubility .

Pharmaceutical Intermediate: Synthesis of Bioactive Heterocycles

The 2-amino-5-hydroxypyridine scaffold, with its dual nucleophilic sites (amino and hydroxyl groups), serves as a versatile building block for constructing more complex heterocyclic systems, including those with reported applications in hypertension and renal agonist drug development [1]. The improved synthetic accessibility demonstrated by the CN105175321A patent route (77–78% overall yield) ensures more reliable commercial supply for medicinal chemistry programs requiring this specific substitution pattern. Use of alternative isomers would yield different regioisomeric products with potentially divergent biological activity profiles.

Analytical Method Development: TNF-α Detection in Inflammatory Models

2-Amino-5-hydroxypyridine has been employed as an analytical reagent for measuring inflammatory cytokine production, specifically tumor necrosis factor alpha (TNF-α), in response to dextran sulfate in models of bowel disease [1]. In this application, the 2-amino group acts as a proton acceptor and the 5-hydroxypyridine moiety functions as a nucleophile, forming a hydroxyl group detectable via infrared spectroscopy. The method's specificity relies on the precise 2-amino-5-hydroxy substitution pattern; isomeric aminohydroxypyridines would not generate the same detectable adduct.

Quality Control and Identity Verification: Melting Point-Based Authentication

The distinct melting point of 2-amino-5-hydroxypyridine (116–117 °C) versus its regioisomer 5-amino-2-hydroxypyridine (~180 °C, decomposition) provides a straightforward, instrumentally simple method for identity verification in receiving and inventory management [1]. Laboratories managing multiple aminohydroxypyridine isomers should implement melting point confirmation as a routine quality check, as the ~63 °C differential enables unambiguous discrimination between these structurally similar but functionally distinct compounds .

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